LDHA Inhibition: Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate vs. Sodium Oxamate in Recombinant Human Enzyme Assays
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is a potent inhibitor of recombinant human lactate dehydrogenase A (LDHA), exhibiting an IC₅₀ of 7 nM [1]. In stark contrast, the unsubstituted parent compound sodium oxamate shows an IC₅₀ of 16,500 nM (16.5 µM) against the same enzyme under comparable conditions [2]. This represents an approximate 2,357-fold improvement in potency, directly attributable to the 3-methoxybenzyl substitution, which enhances binding interactions within the active site.
| Evidence Dimension | Inhibition of recombinant human LDHA |
|---|---|
| Target Compound Data | IC₅₀ = 7 nM |
| Comparator Or Baseline | Sodium oxamate: IC₅₀ = 16,500 nM |
| Quantified Difference | ~2,357-fold lower IC₅₀ (higher potency) |
| Conditions | Recombinant human LDHA enzyme assay using sodium pyruvate as substrate; pre-incubation for 5 min; detection via diaphorase/resazurin. |
Why This Matters
This substantial potency gain validates the 3-methoxybenzyl substitution as a critical determinant of LDHA inhibition, directly influencing the compound's utility in cancer metabolism research where low nanomolar activity is essential for cellular target engagement.
- [1] BindingDB. (n.d.). BDBM50569440: CHEMBL4877988. Affinity Data: IC50 = 7 nM for recombinant human LDHA. View Source
- [2] BindingDB. (n.d.). BDBM50144744: Sodium Oxamate. Affinity Data: IC50 = 1.65E+4 nM for human LDHA. View Source
